molecular formula C10H13BrN2O B15238634 5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B15238634
M. Wt: 257.13 g/mol
InChI Key: IDNPRFKXOOESDC-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is an organic compound with a unique molecular structureThe compound has a molecular weight of 257.13 g/mol and is often used in advanced research due to its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and the cyclobutylmethyl moiety.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

5-amino-3-bromo-1-(cyclobutylmethyl)pyridin-2-one

InChI

InChI=1S/C10H13BrN2O/c11-9-4-8(12)6-13(10(9)14)5-7-2-1-3-7/h4,6-7H,1-3,5,12H2

InChI Key

IDNPRFKXOOESDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(C=C(C2=O)Br)N

Origin of Product

United States

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